Benzamide, N-[4-(ethenyloxy)phenyl]-

Lipophilicity Drug design Physicochemical profiling

Benzamide, N-[4-(ethenyloxy)phenyl]- (CAS 840-75-5) is a benzanilide derivative in which a 4‑vinyloxy (ethenyloxy) substituent is attached to the aniline‑side phenyl ring. The compound has the molecular formula C₁₅H₁₃NO₂, a molecular weight of 239.27 g·mol⁻¹, and a computed XLogP3 of 3.1.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 840-75-5
Cat. No. B15491586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[4-(ethenyloxy)phenyl]-
CAS840-75-5
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC=COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H13NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h2-11H,1H2,(H,16,17)
InChIKeyPSMYLJQHJCXZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[4-(ethenyloxy)phenyl]- (CAS 840-75-5): Core Physicochemical Profile and Structural Identity for Informed Procurement


Benzamide, N-[4-(ethenyloxy)phenyl]- (CAS 840-75-5) is a benzanilide derivative in which a 4‑vinyloxy (ethenyloxy) substituent is attached to the aniline‑side phenyl ring. The compound has the molecular formula C₁₅H₁₃NO₂, a molecular weight of 239.27 g·mol⁻¹, and a computed XLogP3 of 3.1 [1]. It is primarily employed as a synthetic intermediate and research building block, with the vinyloxy group conferring reactivity not available to saturated alkoxy analogs .

Why 4‑Alkoxy‑N‑phenylbenzamide Analogs Cannot Simply Replace Benzamide, N-[4-(ethenyloxy)phenyl]- in Specialized Applications


Substitution of the vinyloxy group with a saturated alkoxy (e.g., ethoxy or methoxy) fundamentally alters both physicochemical and functional properties. Even a single‑carbon change from vinyl (sp²‑hybridized, unsaturated) to ethyl (sp³‑hybridized, saturated) shifts lipophilicity, electronic character, and most critically eliminates the polymerizable vinyl handle [1]. These differences render the vinyloxy derivative uniquely suitable for applications requiring post‑functionalization, while the saturated analogs are inert under identical conditions.

Quantitative Differentiation Evidence for Benzamide, N-[4-(ethenyloxy)phenyl]- (CAS 840-75-5)


Lipophilicity Advantage: Vinyloxy vs. Ethoxy and Methoxy Analogs

The computed partition coefficient (XLogP3) of the vinyloxy compound is 3.1, compared to 3.0 for the 4‑ethoxy and 2.6 for the 4‑methoxy analog [1][2][3]. The incremental +0.1 log unit over the ethoxy derivative may correspond to a measurable increase in membrane partitioning that is relevant for cell‑based assay development.

Lipophilicity Drug design Physicochemical profiling

Cationic Polymerization Reactivity Enabled by the Vinyloxy Function

The vinyloxy group permits cationic polymerization, a reactivity pathway entirely absent in saturated alkoxy analogs. The propagation rate constant for phenyl vinyl ether (PhViE), a direct structural analog of the vinyloxy moiety, is kp⁺ = 1450 ± 200 dm³·mol⁻¹·sec⁻¹ at 298 K in nitrobenzene [1], whereas ethyl phenyl ether shows no propagation under identical conditions [2]. This establishes the vinyl derivative as a viable monomer or reactive crosslinker.

Cationic polymerization Vinyl ether reactivity Polymer chemistry

Physicochemical Property Profile Comparison for Lead‑Optimization Prioritization

The vinyloxy derivative exhibits a molecular weight of 239.27 vs. 241.28 (ethoxy) and 227.26 (methoxy), a topological polar surface area (TPSA) of 38.3 Ų (identical across all three), and a hydrogen bond donor/acceptor count of 1/2 (identical) [1][2][3]. While multiple properties are conserved, the vinyl group systematically elevates lipophilicity without altering hydrogen‑bonding capacity, a subtle tuning that can differentiate lead candidates in multiparameter optimization.

Drug-likeness Physicochemical properties Lead optimization

High‑Value Application Scenarios for Benzamide, N-[4-(ethenyloxy)phenyl]- (CAS 840-75-5)


Reactive Monomer or Macromonomer for Cationic Polymerization

When incorporated into a cationic polymerization protocol, the vinyloxy group of CAS 840-75-5 can propagate as demonstrated for phenyl vinyl ether (kp⁺ ≈ 1450 dm³·mol⁻¹·sec⁻¹) [1]. This enables the compound to serve as a reactive monomer for the synthesis of benzanilide‑functionalized polymers, a role that 4‑ethoxy‑ or 4‑methoxy‑N‑phenylbenzamide cannot fulfill because their saturated ether groups lack propagation capability [2].

Lipophilicity‑Tuned Probe for Cell‑Based Permeability Assays

With a computed XLogP3 of 3.1, the vinyloxy derivative offers a +0.1 log unit lipophilicity increment over the ethoxy analog (XLogP3 3.0) and +0.5 over the methoxy analog (XLogP3 2.6), while maintaining identical hydrogen‑bonding capacities [1]. This makes it a useful tool compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies where small logP differences translate into measurable permeability differences [1][2].

Multiparameter Lead‑Optimization Component in Medicinal Chemistry

In multiparameter optimization (MPO) frameworks, the vinyloxy derivative provides a rare combination: increased lipophilicity (XLogP3 3.1) without increasing molecular weight over the ethoxy analog (239.27 vs. 241.28) and without altering polar surface area or hydrogen‑bonding counts [1][2][3]. This allows medicinal chemists to explore logP‑driven potency gains while keeping other key parameters within drug‑like space, making it a strategically important scaffold for lead exploration.

Click‑Chemistry‑Ready Building Block for Bioconjugation

The vinyloxy group is a known participant in thiol‑ene radical click reactions [1]. Although direct rate data for this specific benzamide is not yet published, the established reactivity of aryl vinyl ethers in thiol‑ene chemistry makes CAS 840-75-5 a candidate bioconjugation handle, whereas the ethoxy and methoxy analogs are inert under the same radical conditions [2].

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